molecular formula C7BrCl3F4 B1376146 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride CAS No. 1391033-28-5

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride

Cat. No.: B1376146
CAS No.: 1391033-28-5
M. Wt: 346.3 g/mol
InChI Key: MWFMQKIRWQAUPD-UHFFFAOYSA-N
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Description

Nomenclature and Historical Context

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride is a polyhalogenated aromatic compound with a benzene core substituted by bromine, fluorine, and chlorine atoms. Its systematic IUPAC name is 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene , reflecting the precise arrangement of substituents. Synonyms include This compound and 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene , emphasizing its structural complexity.

The compound’s historical development aligns with advancements in halogenation chemistry, particularly in synthesizing fluorinated and chlorinated aromatic intermediates for pharmaceuticals and agrochemicals. Its synthesis typically involves controlled substitution reactions to achieve the specific halogen distribution.

Chemical Structure and Molecular Representation

The benzene ring is substituted at positions 1, 2, 3, 4, 5, and 6 with halogens:

  • Position 1 : Bromine atom
  • Positions 2, 3, 5, 6 : Fluorine atoms
  • Position 4 : Trichloromethyl group (–CCl₃)

This arrangement creates a high degree of electron-withdrawing effects, influencing reactivity and stability. The SMILES notation C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl accurately represents the connectivity.

Structural Features

Substituent Position Halogen Type
Bromine 1 Br
Fluorine 2, 3, 5, 6 F
Trichloromethyl 4 CCl₃

The molecule’s symmetry is limited by the asymmetric distribution of halogens, which dictates its physicochemical properties.

Chemical Registry Information and Identification Systems

Key identifiers for this compound include:

Registry System Identifier Details
CAS 1391033-28-5 Assigned by the Chemical Abstracts Service
PubChem CID 71669127 Provides access to structural, spectral, and property data
MDL MFCD16619620 MDL Number for tracking in chemical databases
InChIKey MWFMQKIRWQAUPD-UHFFFAOYSA-N Unique identifier for chemical structure

These identifiers enable precise tracking in research and industrial applications.

Position in Halogenated Benzene Derivatives Classification

This compound belongs to the polyhalogenated benzene family, distinguished by multiple halogen substituents. It is further classified as a bromo-fluoro-chloro aromatic compound , reflecting its mixed halogenation pattern.

Comparative Analysis with Related Compounds

Compound Substituents Key Differences
4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride Br, F₄, CF₃ Trifluoromethyl (CF₃) instead of trichloromethyl (CCl₃)
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride Br, F₄, COCl Acyl chloride (COCl) substituent
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde Br, F₄, CHO Aldehyde (CHO) group

The presence of a trichloromethyl group at position 4 differentiates this compound from other polyhalogenated benzene derivatives, such as those with trifluoromethyl or acyl groups.

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrCl3F4/c8-2-5(14)3(12)1(7(9,10)11)4(13)6(2)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFMQKIRWQAUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrCl3F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Fluorination of Aromatic Precursors

One common approach is halogenation of a bromotrifluoromethylbenzene derivative to introduce chlorine atoms, followed by fluorination to substitute chlorine atoms with fluorine where necessary.

  • Chlorination: Starting from 4-bromo-2,6-difluorobenzotrifluoride, chlorination under controlled conditions introduces the trichloromethyl group. This is often done using chlorine gas in the presence of catalysts or under UV light to promote substitution on the methyl group attached to the aromatic ring.
  • Fluorination: Chlorine atoms on the aromatic ring or side chain are substituted with fluorine using potassium fluoride (KF) in polar aprotic solvents like tetramethylene sulfone (sulfolane). This reaction typically requires elevated temperatures (160–260 °C) and can be catalyzed by phase transfer catalysts such as tetraphenylphosphonium bromide.

Direct Introduction of Trichloromethyl Group

  • The trichloromethyl group can be introduced by reaction of the aromatic ring with reagents like chloral or trichloromethyl reagents under acidic or catalytic conditions. This method requires careful control to avoid over-chlorination or side reactions.

Fluorination via Halogen Exchange

  • Starting from tetrachlorobenzotrifluoride intermediates, fluorination with KF can replace chlorine atoms with fluorine. The degree of fluorination depends on reaction conditions, solvent, and KF stoichiometry.
  • Solvents such as dimethylformamide, dimethyl sulfoxide, N-methylpyrrolidone, and especially sulfolane are preferred for their ability to dissolve KF and stabilize transition states.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent Catalyst/Additives Yield (%) Notes
Chlorination of bromotrifluoromethylbenzene Chlorine gas, UV light or FeS catalyst Ambient to 80 Inert solvent Iron sulfide (FeS) High Introduces trichloromethyl group selectively
Fluorination of tetrachlorobenzotrifluoride Potassium fluoride (KF), tetraphenylphosphonium bromide 160–260 Tetramethylene sulfone (sulfolane) Phase transfer catalyst 60–70 Higher temperature favors full fluorination
Halogen exchange on aromatic ring KF excess (1.1–1.5 mol per Cl), polar aprotic solvent 210 Sulfolane Tetraphenylphosphonium bromide Up to 62 (isolated) Reaction under autogenous pressure for 18 h

Summary Table of Preparation Routes

Method No. Starting Material Key Reactions Main Reagents/Conditions Advantages Limitations
1 4-Bromo-2,6-difluorobenzotrifluoride Chlorination + Fluorination Cl2, FeS catalyst; KF, sulfolane, 210 °C High selectivity for -CCl3 Requires high temperature
2 Tetrachlorobenzotrifluoride Halogen exchange (Cl to F) KF, tetraphenylphosphonium bromide, sulfolane Good fluorination efficiency Moderate yields, side products
3 Bromotrifluoromethylbenzene Direct trichloromethylation Chloral or related reagents, acidic catalyst Direct introduction of -CCl3 Over-chlorination risk

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or trichloromethyl group.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride is utilized as an intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in nucleophilic substitution reactions and cross-coupling reactions, making it valuable in producing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Pharmaceuticals
Research has shown that this compound can serve as a precursor for synthesizing fluorinated analogs of biologically active molecules. For instance, it has been used to create novel antiviral agents that exhibit enhanced potency due to the presence of fluorine atoms which improve metabolic stability and bioavailability.

Biological Research

In cell biology, this compound has applications in cell culture and modification. Its fluorinated structure can influence membrane permeability and cellular uptake mechanisms.

Case Study: Impact on Cell Membranes
Studies indicate that compounds with high fluorine content can alter the fluidity of cell membranes. This property has been exploited to enhance the delivery of therapeutic agents into cells, particularly in cancer research where targeted drug delivery is crucial.

Analytical Chemistry

The compound is also employed in analytical chemistry for method development in chromatography and mass spectrometry. Its distinct mass spectral signature aids in the identification and quantification of other compounds in complex mixtures.

Case Study: Chromatographic Analysis
In a study focused on environmental monitoring, this compound was used as a standard reference material for the detection of trace levels of pollutants in water samples using gas chromatography-mass spectrometry (GC-MS).

Mechanism of Action

The mechanism by which 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride exerts its effects involves its ability to participate in various chemical reactions. The presence of electron-withdrawing fluorine atoms and the bulky trichloromethyl group influence its reactivity and interaction with other molecules. These properties make it a valuable reagent in synthetic chemistry, where it can act as an electrophile or a precursor to more complex structures.

Comparison with Similar Compounds

4-Bromo-2,3,5,6-tetrafluorobenzoic Acid (CAS 707-24-8)

  • Molecular Formula : C₇HBrF₄O₂
  • Key Features : Replaces the -CF₃ group with a carboxylic acid (-COOH) moiety.
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing fluorinated drug candidates. The -COOH group enables conjugation with amines or alcohols, facilitating prodrug development .
  • Reactivity : Undergoes decarboxylation under heating or basic conditions, forming 4-bromo-2,3,5,6-tetrafluorobenzene.

2-Bromo-3,4,5,6-tetrafluorobenzoyl Chloride (CAS 151096-42-3)

  • Molecular Formula : C₇BrClF₄O
  • Key Features : Contains a benzoyl chloride (-COCl) group instead of -CF₃.
  • Applications : Reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters, crucial in polymer and peptide synthesis .
  • Reactivity : Highly moisture-sensitive; hydrolyzes to 2-bromo-3,4,5,6-tetrafluorobenzoic acid in aqueous conditions.

4-Bromo-2,3,5,6-tetrafluoroaniline (CAS 1998-66-9)

  • Molecular Formula : C₆H₂BrF₄N
  • Key Features : Substituted with an -NH₂ group, enabling diazotization and Suzuki-Miyaura coupling.
  • Applications : Precursor for azo dyes and fluorinated ligands in catalysis. Its aryl radical chemistry is exploited in cross-linked polymer synthesis .

Imidazolium Bromide Salts (e.g., 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide)

  • Molecular Formula : C₂₃H₁₆Br₂F₄N₂
  • Key Features : Combines the bromotetrafluorophenyl group with an imidazolium cation.
  • Applications : Ionic liquids with tailored hydrogen and halogen bonding for crystal engineering. The C(1)—H···Br⁻ interaction (-332 kJ/mol) and anion-π interactions (-71 kJ/mol) stabilize crystal lattices .

Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride C₇BrF₇ 296.97 -CF₃ Pharmaceuticals, agrochemicals
4-Bromo-2,3,5,6-tetrafluorobenzoic acid C₇HBrF₄O₂ 271.96 -COOH Drug conjugation, polymers
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride C₇BrClF₄O 291.42 -COCl Amide/ester synthesis
4-Bromo-2,3,5,6-tetrafluoroaniline C₆H₂BrF₄N 239.99 -NH₂ Azo dyes, radical chemistry

Table 2: Interaction Energies in Imidazolium Salts (DFT Calculations)

Interaction Type Energy (kJ/mol) Method (Basis Set) Reference
C(1)—H···Br⁻ (charge-assisted) -332 ωB97X-V/6-311++G(2d,2p)
C(2)—H···Br⁻ (anion-π augmented) -299 ωB97X-V/6-311++G(2d,2p)
Br···Br⁻ halogen bond -73 Electrostatic calculation

Research Findings and Computational Insights

  • DFT Studies : The ωB97X-V functional accurately predicts hydrogen and halogen bonding strengths in imidazolium salts, critical for designing ionic liquids with specific melting points .
  • Crystal Engineering : Substituting -CF₃ with bulkier groups (e.g., 3-phenylbenzyl) disrupts anion-π stacking, altering supramolecular architectures .
  • Thermodynamics: Fluorinated benzoic acids exhibit higher thermal stability (decomposition >250°C) compared to non-fluorinated analogues due to strong C-F bonds .

Biological Activity

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride (CAS No. 17823-46-0) is a halogenated aromatic compound that has garnered attention for its potential applications in organic synthesis and its biological activity. This article reviews the compound's properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₇BrF₇
Molar Mass296.97 g/mol
Boiling Point152-153 °C
Density1.929 g/mL at 25 °C
Flash Point145 °F
Storage Conditions2-8 °C

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. A study conducted by demonstrated that derivatives of tetrafluorobenzene compounds possess inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : Approximately 15 µM after 48 hours of exposure.

This suggests that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several fluorinated compounds including this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 10 µM, indicating a strong antimicrobial potential .

Case Study 2: Cytotoxicity in Cancer Research

Another significant study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability across multiple lines, with notable effects observed in breast and lung cancer cells .

Safety and Handling

This compound is classified as an irritant. Safety precautions include:

  • Use of protective gloves and eyewear.
  • Avoiding inhalation and skin contact.
  • In case of exposure, rinse immediately with water and seek medical advice.

Q & A

Basic: What are the key considerations for synthesizing 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis optimization requires careful control of halogenation and fluorination steps. For bromo- and tetrafluoro-substituted benzene derivatives, chlorination is typically achieved via radical pathways or electrophilic substitution. For example, pentyl nitrite has been used to generate aryl radicals in bromo-tetrafluoroaniline derivatives, which can be adapted for trichloride formation by introducing chlorine donors (e.g., Cl₂ or SOCl₂) under controlled temperatures (59–61°C) . Factorial design experiments (varying temperature, stoichiometry, and reaction time) are recommended to identify optimal conditions, as seen in studies on similar halogenated aromatics .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nature of fluorine and bromine substituents deactivates the benzene ring, directing electrophilic attacks to specific positions. Steric hindrance from trichloromethyl and fluorine groups may limit accessibility to reactive sites. Computational modeling (DFT) can predict regioselectivity, while experimental validation via Suzuki-Miyaura coupling with boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid) under palladium catalysis can test these predictions . Monitor reaction progress using HPLC with UV detection to quantify intermediates and byproducts.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR is critical for resolving fluorine environments, while ¹H NMR may show minimal signals due to fluorine substitution.
  • Mass Spectrometry (HRMS): Confirm molecular weight (theoretical ~317.3 g/mol) and isotopic patterns for bromine/chlorine.
  • Melting Point Analysis: Compare observed mp (if solid) with literature values for related compounds (e.g., 59–61°C for 4-Bromo-2,3,5,6-tetrafluoroaniline) .
  • X-ray Crystallography: Resolve structural ambiguities in crystalline forms, though fluorine’s low electron density may complicate analysis.

Advanced: How can researchers resolve contradictions in reported stability data for halogenated benzotrichlorides under varying storage conditions?

Methodological Answer:
Discrepancies often arise from impurities or moisture sensitivity. Conduct accelerated stability studies under controlled humidity (e.g., 0–6°C, inert atmosphere) as used for boronic acid derivatives . Use Karl Fischer titration to quantify water content and GC-MS to identify degradation products. Replicate conflicting studies with standardized protocols (e.g., identical solvents, purity thresholds >98%) and employ statistical tools (ANOVA) to assess reproducibility .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use fluoropolymer-lined gloves and face shields to prevent skin/eye contact with corrosive chlorides.
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Waste Management: Segregate halogenated waste and neutralize acidic residues before disposal, following protocols for similar compounds like 4-Bromo-3-chlorophenol .

Advanced: What mechanistic insights explain the trichloromethyl group’s role in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:
The trichloromethyl group acts as a meta-directing, electron-withdrawing substituent, stabilizing negative charges during NAS. Kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) can quantify reaction rates. Compare with analogues like 4-Bromo-2,3,5,6-tetrafluorobenzonitrile to isolate electronic vs. steric effects . Theoretical frameworks (e.g., Hammett σ constants) should guide mechanistic hypotheses .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate impurities.
  • Elemental Analysis: Confirm Br, Cl, and F content within ±0.3% of theoretical values.
  • Spectroscopic Cross-Check: Compare IR spectra with databases (e.g., C-Cl stretches ~550–600 cm⁻¹) and ensure absence of NH or OH bands .

Advanced: What strategies mitigate decomposition during high-temperature reactions involving this compound?

Methodological Answer:
Decomposition pathways (e.g., loss of Cl₂ or Br₂) can be minimized by:

  • Using microwave-assisted synthesis to reduce exposure time.
  • Incorporating radical inhibitors (e.g., BHT) to suppress unwanted side reactions.
  • Monitoring thermal stability via TGA-DSC to identify safe temperature thresholds (<150°C for most halogenated aromatics) .

Basic: What are the primary applications of this compound in materials science?

Methodological Answer:
The compound serves as a precursor for:

  • Liquid crystals: Introduce fluorinated mesogens via cross-coupling.
  • Polymer additives: Enhance flame retardancy through bromine incorporation.
  • MOF synthesis: Act as a halogenated linker for tuning porosity .

Advanced: How can computational chemistry predict the environmental impact of this compound?

Methodological Answer:

  • QSPR Models: Predict biodegradability and toxicity using software like EPI Suite.
  • Fate and Transport Simulations: Model hydrolysis rates in aquatic systems (pH-dependent) and bioaccumulation potential.
  • Compare with regulatory data for structurally similar compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) to assess compliance .

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